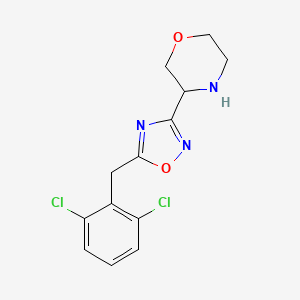
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a synthetic organic compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-dichlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. The 2,6-dichlorobenzyl group is then introduced via nucleophilic substitution reactions. Finally, the morpholine ring is attached through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzyl alcohol: Shares the 2,6-dichlorobenzyl group but lacks the oxadiazole and morpholine rings.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Morpholine derivatives: Compounds featuring the morpholine ring with various other substituents.
Uniqueness
3-(5-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
分子式 |
C13H13Cl2N3O2 |
|---|---|
分子量 |
314.16 g/mol |
IUPAC 名称 |
3-[5-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H13Cl2N3O2/c14-9-2-1-3-10(15)8(9)6-12-17-13(18-20-12)11-7-19-5-4-16-11/h1-3,11,16H,4-7H2 |
InChI 键 |
LSQRAIJKFQXKJQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


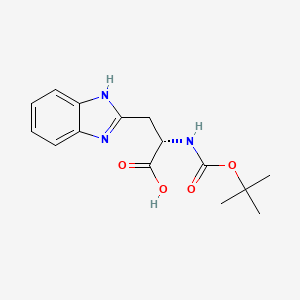


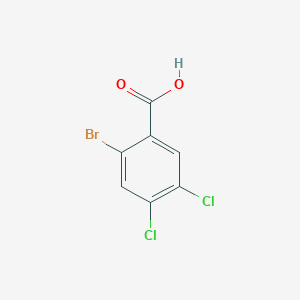
![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
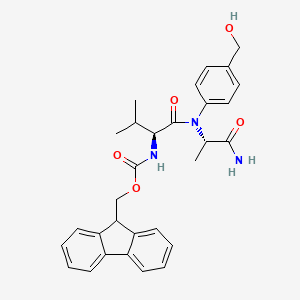
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)

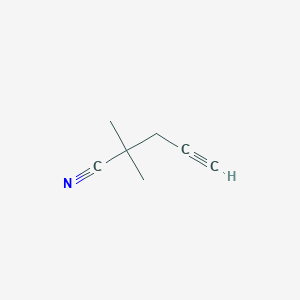
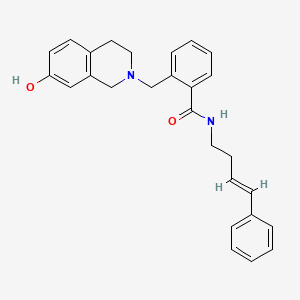
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
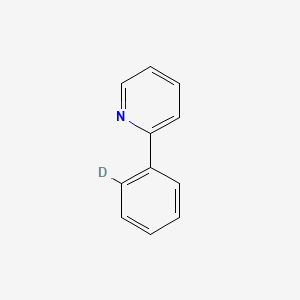
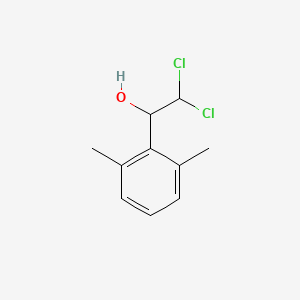
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
